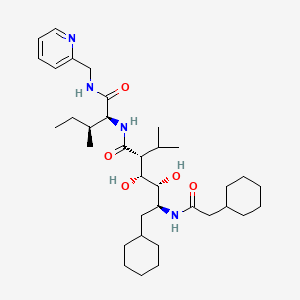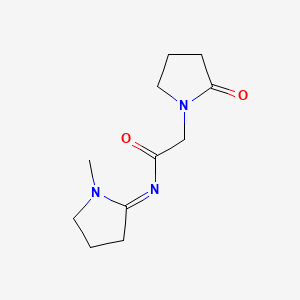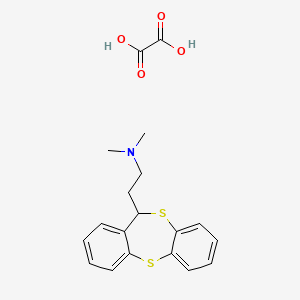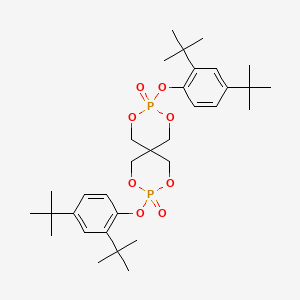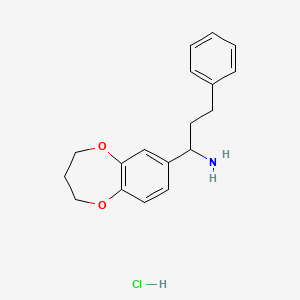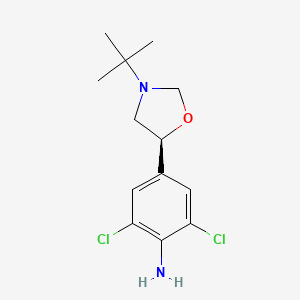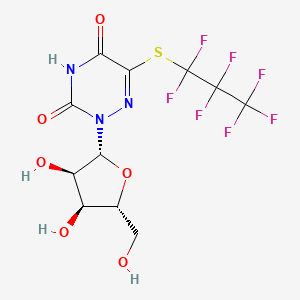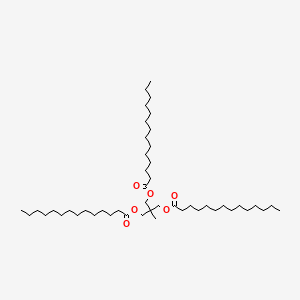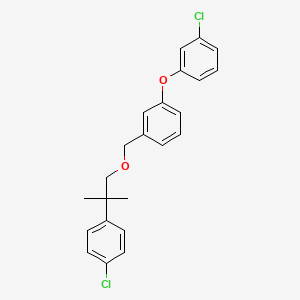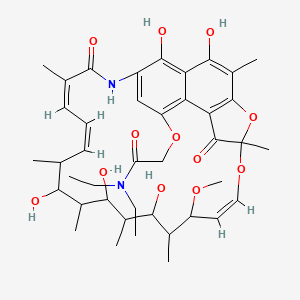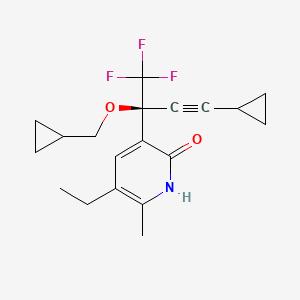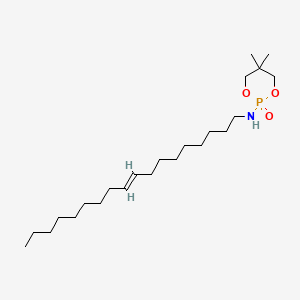
Neopentyl N-oleylphosphoroamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentyl N-oleylphosphoroamidate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a neopentyl group, an oleyl chain, and a phosphoroamidate moiety. The combination of these groups imparts distinct chemical and physical properties, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neopentyl N-oleylphosphoroamidate typically involves the reaction of neopentyl alcohol with oleylamine and a phosphorylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common phosphorylating agents include phosphorus oxychloride (POCl3) and phosphoryl chloride (PCl3). The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sodium hydroxide or potassium carbonate, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Neopentyl N-oleylphosphoroamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoroamidate group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Phosphoric acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted phosphoroamidates
Scientific Research Applications
Neopentyl N-oleylphosphoroamidate has found applications in several scientific research areas, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Neopentyl N-oleylphosphoroamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phosphoroamidate group is known to interact with phosphorylating enzymes, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Neopentyl N-oleylphosphoroamidate can be compared with other similar compounds, such as:
Neopentyl glycol: Known for its use in the production of polyesters and resins.
Oleylamine: Widely used as a surfactant and in the synthesis of nanoparticles.
Phosphoroamidates: A class of compounds with diverse applications in chemistry and biology.
Uniqueness: The unique combination of neopentyl, oleyl, and phosphoroamidate groups in this compound imparts distinct properties, such as enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different fields and develop new applications for this versatile compound.
Properties
CAS No. |
71426-91-0 |
|---|---|
Molecular Formula |
C23H46NO3P |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
5,5-dimethyl-N-[(E)-octadec-9-enyl]-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C23H46NO3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(25)26-21-23(2,3)22-27-28/h11-12H,4-10,13-22H2,1-3H3,(H,24,25)/b12-11+ |
InChI Key |
GUNVBLROSRGRAL-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCNP1(=O)OCC(CO1)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNP1(=O)OCC(CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


